Hex-3-enyl benzoate

Flavor Chemistry Fragrance Formulation Volatility

Hex-3-enyl benzoate (CAS 72200-74-9) is a benzoate ester primarily utilized in the flavor and fragrance industry as a flavoring and perfuming agent. Also known as cis-3-hexenyl benzoate, it is characterized by a green, herbaceous, and woody odor profile.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 72200-74-9
Cat. No. B3056544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-3-enyl benzoate
CAS72200-74-9
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3
InChIKeyBCOXBEHFBZOJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, fats, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hex-3-enyl Benzoate (CAS 72200-74-9): Scientific and Industrial Baseline for Sourcing


Hex-3-enyl benzoate (CAS 72200-74-9) is a benzoate ester primarily utilized in the flavor and fragrance industry as a flavoring and perfuming agent [1]. Also known as cis-3-hexenyl benzoate, it is characterized by a green, herbaceous, and woody odor profile [2]. Physicochemically, it is a colorless to pale yellow liquid with low water solubility and an estimated logP of 4.24, indicating high lipophilicity [3]. This compound is recognized as a flavoring agent by authoritative bodies like FEMA (No. 3688) and is present in various natural sources including black tea and feijoa fruit [4][5]. Its primary function in formulations is to provide tenacious, long-lasting green notes and depth to complex blends [6].

Why Hex-3-enyl Benzoate Cannot Be Casually Swapped for Other Hexenyl or Benzoate Esters


Generic substitution among hexenyl or benzoate esters is scientifically unsound due to fundamental differences in their physicochemical and sensory properties, which directly impact formulation performance. While compounds like hex-3-enyl acetate or methyl benzoate may share structural motifs with hex-3-enyl benzoate, they exhibit markedly different volatilities, odor detection thresholds, and tenacity [1]. These variations stem from the specific molecular weight and functional groups of the ester. For instance, the heavier benzoate moiety in hex-3-enyl benzoate confers a significantly lower volatility and longer substantivity compared to lighter hexenyl esters . Furthermore, stereoisomerism plays a critical role, as the (Z)-isomer (cis) of hex-3-enyl benzoate possesses a distinct odor character from the (E)-isomer (trans) [2]. Therefore, substituting one compound for another without a thorough understanding of these quantitative differences can lead to unpredictable and undesirable changes in aroma profile, release kinetics, and overall consumer acceptance of the final product.

Quantitative Differentiation Guide for Hex-3-enyl Benzoate (72200-74-9)


Vapor Pressure and Substantivity Compared to Lighter Hexenyl Esters

Hex-3-enyl benzoate exhibits a significantly lower vapor pressure compared to lighter hexenyl esters, a key differentiator for fragrance longevity. The compound's vapor pressure is reported as 0.00238 mmHg at 25°C [1]. In contrast, hex-3-enyl acetate, a common alternative for green notes, has a substantially higher vapor pressure of 0.55 mmHg at 20°C [2]. This lower volatility of hex-3-enyl benzoate translates to a substantivity of over 8 hours on a blotter, as reported by industry sources , compared to the more fleeting nature of hex-3-enyl acetate.

Flavor Chemistry Fragrance Formulation Volatility

Differential Taste Profile and Detection Threshold vs. Methyl Benzoate

The flavor profile of hex-3-enyl benzoate at a 10 ppm concentration is characterized as fatty, floral, green, fruity, and spicy with woody nuances [1]. In contrast, methyl benzoate, a simpler benzoate ester, is primarily described as having a phenolic, wintergreen-like odor and a harsh, phenolic taste [2]. This divergence is not merely qualitative; the presence of the unsaturated hexenyl chain in hex-3-enyl benzoate introduces a green, fatty character that is absent in methyl benzoate, making it unsuitable for direct substitution.

Flavor Science Sensory Analysis Taste Threshold

Isomeric Purity and Impact on Odor Character: Cis- vs. Trans-Hex-3-enyl Benzoate

The cis (Z) isomer of hex-3-enyl benzoate, which is the primary form of the compound (CAS 25152-85-6), is reported to have a mild, tenacious, green-herbaceous and woody odor . The trans (E) isomer (CAS 76841-70-8) is known for its characteristic green, fresh, and floral sensory notes [1]. The specific ratio of these isomers can significantly impact the final aroma. Commercial specifications often indicate a purity of 99.0% as the sum of isomers, with the cis-isomer being the major component .

Stereochemistry Odor Perception Quality Control

Comparative Application Levels and Regulatory Status in Flavors

Hex-3-enyl benzoate (FEMA 3688) has a defined usage level in food products. The suggested use level in the final flavored food is between 1–10 mg/kg (ppm) [1]. This is significantly lower than the usage levels for some other hexenyl esters; for instance, cis-3-hexenyl formate is recommended at starting levels around 100 ppm in grape flavors [2]. This lower usage level for hex-3-enyl benzoate is due to its potent and tenacious character, requiring a smaller amount to achieve the desired flavor impact.

Food Science Regulatory Affairs Flavor Formulation

Procurement-Led Application Scenarios for Hex-3-enyl Benzoate


Long-Lasting Green Note in Fine Fragrances and Home Care Products

Due to its low volatility and substantivity (>8 hours on a blotter), hex-3-enyl benzoate is the superior choice for providing a persistent, mild green-herbaceous background note in fine fragrances, candles, and fabric softeners [1]. Lighter green esters like cis-3-hexenyl acetate would evaporate too quickly, failing to provide the desired longevity .

Creation of Complex Green Flavor Profiles in Foods and Beverages

At low concentrations (1–10 ppm), hex-3-enyl benzoate imparts a unique fatty, floral, and green character that enhances the authenticity of fruit flavors like pear, apple, and tea [2][3]. Its profile is distinct from that of methyl benzoate (phenolic) or cis-3-hexenyl acetate (harsher green), making it an essential tool for building complex, natural-tasting flavor compositions.

Blending and Fixative Role in Cosmetic and Personal Care Formulations

Hex-3-enyl benzoate is used to lend depth to herbal and fruity floral blends and is effective at rounding off rough green notes from more volatile components . Its solubility in organic solvents and compatibility with other cosmetic ingredients, coupled with a favorable safety profile for fragrances [4], makes it a strategic procurement choice for formulators aiming to create sophisticated and stable scented personal care products.

Authentic Tea Flavor Reconstitution in Research and Commercial Products

Hex-3-enyl benzoate is a known constituent of black tea and green tea aroma [5][6]. For analytical labs developing authentic tea flavor reference standards or for flavor houses recreating specific tea varieties, the (Z)-isomer of hex-3-enyl benzoate is an essential compound. Its presence and relative concentration are key to differentiating tea types and achieving a true-to-nature flavor profile.

Technical Documentation Hub

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